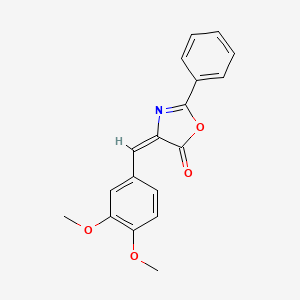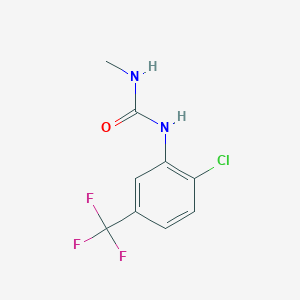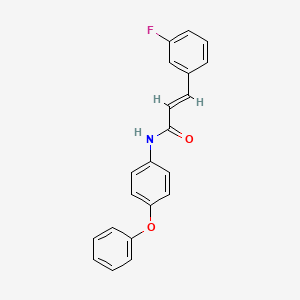
alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a chlorophenyl group, an imino group, and a methoxy group attached to a cresol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 4-chloroaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
4-Chloro-alpha-methylphenylacetic acid: Used in organic synthesis and pharmaceuticals.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Pyrimidine derivatives: Exhibiting various pharmacological effects.
Uniqueness
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
17696-47-8 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 |
InChIキー |
WYECASLDHYCDBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


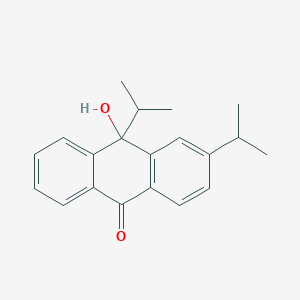
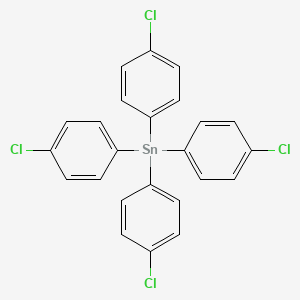

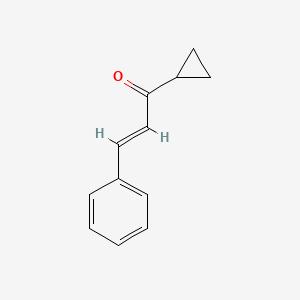

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)

